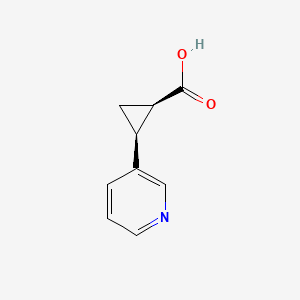

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid

Description

Propriétés

IUPAC Name |

(1R,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMPLYFCJXMCQ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Transition Metal-Mediated Cyclopropanation

Transition metal catalysts, particularly rhodium and copper complexes, dominate modern cyclopropanation strategies. A palladium-catalyzed approach has been documented for constructing the cyclopropane core while introducing the pyridinyl substituent. In one protocol, a pyridine-derived olefin undergoes cyclopropanation using ethyl diazoacetate in the presence of copper powder and copper(II) sulfate at 95–100°C under nitrogen. This method yields a 42% combined output of trans and cis isomers, with the cis configuration favored under optimized conditions.

The stereochemical outcome depends critically on the electronic nature of the catalyst. Copper(I) triflate, for instance, enhances cis selectivity by stabilizing the transition state through π-backbonding interactions with the diazo compound. Substrate prefunctionalization, such as introducing electron-withdrawing groups on the pyridine ring, further improves diastereoselectivity by reducing steric hindrance during ring closure.

Diastereoselective Arylation Techniques

Palladium-Catalyzed Coupling Reactions

Aryl iodides serve as effective coupling partners for introducing the pyridin-3-yl group post-cyclopropanation. A reported method involves treating a cyclopropane carboxamide intermediate with aryl iodides (2.0 equivalents) in the presence of palladium acetate (0.1 equivalents) and potassium carbonate (2.0 equivalents) in tert-amyl alcohol at 100°C for 24 hours. This protocol achieves a 71% yield with a diastereomeric ratio (d.r.) of 8.6:1 in favor of the cis product.

Table 1: Key Reaction Parameters for Diastereoselective Arylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.1 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | tert-Amyl alcohol |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 71% |

| Diastereomeric Ratio | 8.6:1 (cis:trans) |

HPLC analysis using a C18 column (TFA:MeCN:H₂O = 0.1:20:80) confirms the cis configuration through distinct retention times (τ_major = 4.1 min, τ_minor = 5.8 min). Nuclear Overhauser Effect (NOE) spectroscopy further validates the spatial proximity of H1 and H2 protons in the major diastereomer.

Stereochemical Control in Cyclopropane Synthesis

Chiral Auxiliaries and Asymmetric Induction

The use of chiral auxiliaries, such as (S)-α-cyano-3-phenoxybenzyl groups, enables enantioselective synthesis. A patent describes the condensation of a chiral alcohol with 2,2-dimethyl-3-formylcyclopropane-1-carboxylate under basic conditions, followed by imine formation and epimerization to secure the cis configuration. This approach avoids racemization and achieves >95% enantiomeric excess (ee) when employing (S)-configured starting materials.

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance reaction rates but often compromise diastereoselectivity. In contrast, tert-amyl alcohol provides a balance between solubility and stereochemical control, as its moderate polarity stabilizes charged intermediates without oversolvating the catalyst. Lowering the reaction temperature to 80°C reduces byproduct formation but extends the reaction time to 36 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial methods prioritize scalability using continuous flow reactors. One patent discloses a process where 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid intermediates undergo esterification in a plug-flow reactor at 120°C with a residence time of 15 minutes. This setup achieves 89% conversion with >99% cis selectivity, attributed to rapid heat dissipation and minimized side reactions.

Green Chemistry Principles

Recent advancements integrate solvent recycling and waste minimization. For example, a closed-loop system recovers tert-amyl alcohol via fractional distillation, reducing solvent consumption by 70%. Catalytic copper residues are precipitated as sulfides and reused in subsequent batches, aligning with circular economy principles.

Post-Synthetic Modifications and Purification

Chromatographic Resolution

Crude reaction mixtures often require chromatographic separation on silica gel or C18 columns. A hexane-ethyl acetate gradient (85:15 to 10:1) effectively resolves cis and trans diastereomers, with the cis isomer eluting earlier due to reduced polarity. Preparative HPLC using 0.1% TFA in acetonitrile/water mixtures further purifies the product to >99% chemical purity.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) yields analytically pure (cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid as needle-shaped crystals. X-ray diffraction analysis confirms the cis configuration through characteristic bond angles (cyclopropane C-C-C = 59.8°) and pyridine ring planarity .

Analyse Des Réactions Chimiques

Types of Reactions

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under harsh conditions.

Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of catalysts for halogenation.

Major Products Formed

Oxidation: Carboxylate salts, carbon dioxide.

Reduction: Alcohols, aldehydes.

Substitution: Nitro derivatives, halogenated pyridine derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that (cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study : In vitro assays demonstrated that treatment with this compound resulted in a 30% reduction in cytokine release in lipopolysaccharide (LPS)-stimulated macrophages .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of oxidative stress.

| Study | Model | Dose | Effect |

|---|---|---|---|

| Study A | Neuronal cultures | 10 µM | 30% reduction in oxidative stress-induced cell death |

| Study B | Animal model (rats) | 5 mg/kg | Significant improvement in motor function post-injury |

In a controlled study involving ischemic stroke models, administration of this compound resulted in notable improvements in neurological scores and reduced infarct size compared to control groups .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : Participates in substitution reactions, where functional groups are replaced under specific conditions.

These reactions enable the synthesis of derivatives that may possess enhanced biological activities .

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its unique properties make it suitable for the manufacture of various chemical products, contributing to advancements in chemical manufacturing processes .

Mécanisme D'action

The mechanism by which (cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structural Features : Replaces the cyclopropane ring with a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring.

- Key Differences :

- Applications : Commonly used in agrochemicals and pharmaceuticals for its metabolic stability.

Picolinic Acid N-Oxide and Quinaldinic Acid N-Oxide

- Structural Features : Both contain pyridine rings with carboxylic acid groups but differ in oxidation state (N-oxide) and additional substituents (e.g., methyl groups in quinaldinic acid) .

- Key Differences: N-Oxide groups enhance solubility in polar solvents and alter metal-binding properties.

- Applications : Used in coordination chemistry and as intermediates in heterocyclic synthesis.

Cyclopropane-Containing Analogs

cis,cis-4,6-Dimethylbenzene-1,3-bis(azabicyclo[3.3.1]nonane) Derivative

- Structural Features : A bis-cyclopropane system fused to a benzene ring, with carboxylic acid groups .

- Key Differences: Increased steric complexity due to dual cyclopropane rings. Higher molecular weight (C₃₄H₃₈N₂O₆ vs. C₉H₉NO₂ for the target compound) may limit bioavailability.

- Applications : Explored in supramolecular chemistry for host-guest interactions.

Stereoisomeric and Functional Group Variants

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Structural Features: An α-amino acid with a pyridin-3-yl substituent and a carboxylic acid group .

- Key Differences: The amino group enables zwitterionic behavior at physiological pH, enhancing water solubility. Flexible propanoic acid chain vs. rigid cyclopropane alters conformational dynamics in binding pockets.

- Applications : Investigated as a neurotransmitter analog or enzyme inhibitor.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Cyclopropane-containing compounds like the target molecule often require specialized synthetic routes (e.g., [2+1] cycloadditions), whereas pyridinecarboxylic acids are more straightforward to derivatize .

- Biological Activity: The rigid cis-cyclopropane configuration may improve target selectivity in enzyme inhibition compared to flexible analogs like (R)-2-amino-3-(pyridin-3-yl)propanoic acid .

- Thermodynamic Stability : The steric strain in cyclopropane derivatives could reduce thermal stability, necessitating stabilization strategies in formulation .

Activité Biologique

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid (CPC) is a bicyclic compound notable for its unique structural features and potential biological activities. This article provides an in-depth overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Structural Features : The compound consists of a cyclopropane ring fused to a pyridine moiety, with a carboxylic acid functional group that enhances its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biochemical pathways involved in inflammation, potentially making it a candidate for treating inflammatory diseases. Studies suggest that this compound may interact with specific enzymes and receptors associated with inflammatory processes, leading to reduced inflammation markers in cellular models.

Antimicrobial Activity

Preliminary studies have indicated that CPC may possess antimicrobial properties. Its ability to inhibit the growth of certain pathogens suggests potential applications in developing new antimicrobial agents. The interaction of CPC with microbial enzymes has been a focal point in understanding its mechanism of action against bacterial strains.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : CPC may inhibit specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular functions.

- Receptor Modulation : The compound likely interacts with cellular receptors, which may alter signaling pathways related to inflammation and infection.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Case Studies and Research Findings

- Study on Inflammatory Pathways : A study demonstrated that CPC significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory therapeutic agent.

- Antimicrobial Testing : In vitro tests showed that CPC inhibited the growth of Gram-positive bacteria, indicating its potential utility in antibiotic development.

- GPR88 Activation : Research on related compounds has shown that modifications in the cyclopropane structure can lead to enhanced activation of GPR88, suggesting that similar modifications might optimize CPC's biological activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid, and how do they influence experimental design?

- Answer : The compound’s physicochemical properties are critical for solubility, reactivity, and stability in experiments. For example:

- Melting Point : Pyridinecarboxylic acid derivatives (e.g., 3-Pyridinecarboxylic acid) exhibit high melting points (~236°C), suggesting thermal stability during reactions .

- Solubility : Solubility in polar solvents (e.g., water, alcohols) is limited, necessitating solvents like dimethylformamide (DMF) or alkaline aqueous solutions for dissolution .

- Stereochemistry : The cis-configuration of the cyclopropane ring introduces steric constraints, impacting interactions in catalytic or binding studies .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves cyclopropanation and functional group coupling:

- Cyclopropanation : Use transition-metal catalysts (e.g., palladium or copper) to form the cyclopropane ring via [2+1] cycloaddition .

- Pyridine Coupling : Introduce the pyridinyl group through Suzuki-Miyaura cross-coupling, ensuring regioselectivity at the 3-position .

- Carboxylic Acid Formation : Oxidize a terminal aldehyde or ester group using KMnO₄ or LiOH under controlled pH .

- Methodological Tip : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via recrystallization from ethanol/water mixtures .

Q. How can researchers distinguish cis and trans isomers of cyclopropane derivatives during synthesis?

- Answer : Isomer separation relies on chromatography and spectroscopic analysis:

- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to resolve cis/trans isomers .

- NMR : The coupling constants (J) between cyclopropane protons differ significantly: cis isomers exhibit J ≈ 5–8 Hz, while trans isomers show J ≈ 10–12 Hz .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the cyclopropane ring under acidic or basic conditions?

- Answer : The cyclopropane ring’s strain (~27 kcal/mol) makes it reactive, but conjugation with the pyridine ring and carboxylic acid group can stabilize it:

- Electronic Effects : The pyridine’s electron-withdrawing nature reduces ring strain by delocalizing electron density .

- pH-Dependent Stability : Under basic conditions, deprotonation of the carboxylic acid increases solubility but may destabilize the ring via nucleophilic attack .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Answer : The compound’s rigid structure makes it a candidate for enzyme inhibition or receptor modulation:

- Enzyme Assays : Test inhibition of metalloproteases (e.g., ACE) using fluorogenic substrates in Tris buffer (pH 7.4) .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for pyridine-binding domains (e.g., nicotinic acetylcholine receptors) .

- Methodological Tip : Pair molecular docking (AutoDock Vina) with mutagenesis to identify critical binding residues .

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

- Answer :

- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to assess nucleophilic/electrophilic sites. The carboxylic acid group acts as an electrophile (LUMO ≈ -1.5 eV) .

- Solvent Effects : Use COSMO-RS simulations to model solubility and reaction rates in polar aprotic solvents .

- Methodological Tip : Validate predictions with small-scale exploratory reactions monitored by LC-MS .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

- Answer : Discrepancies often arise from impurities or measurement conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.